

Cyclopentylmethanamine: A Comprehensive Technical Guide for Advanced Research

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Compound of Interest

Compound Name: **Cyclopentylmethanamine**

Cat. No.: **B1347104**

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Abstract

Cyclopentylmethanamine and its derivatives represent a class of alicyclic amines that are gaining prominence as versatile building blocks in the landscape of modern organic synthesis and medicinal chemistry. The unique conformational constraints and physicochemical properties imparted by the cyclopentyl moiety make it a valuable scaffold in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of **Cyclopentylmethanamine**, including its nomenclature, physicochemical properties, established synthetic protocols, and key applications. The document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis and utilization, with a strong emphasis on the causality behind experimental choices and adherence to rigorous safety protocols.

Nomenclature and Chemical Identification

Cyclopentylmethanamine is a primary amine characterized by a cyclopentyl group attached to a methylamine moiety. A clear understanding of its various identifiers is crucial for accurate literature searching and chemical sourcing.

The primary identifier for this compound is its CAS Number: 6053-81-2.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its systematic IUPAC name is **cyclopentylmethanamine**.[\[1\]](#)

A variety of synonyms and trade names are used interchangeably in chemical databases and commercial listings. These include:

- Cyclopentanemethylamine[[1](#)][[2](#)][[3](#)]
- Cyclopentylmethylamine[[1](#)]
- (Aminomethyl)cyclopentane[[1](#)][[2](#)]
- **1-Cyclopentylmethanamine**[[1](#)]
- C-CYCLOPENTYL-METHYLAMINE[[1](#)][[2](#)]

Additionally, the hydrochloride salt of this amine, **Cyclopentylmethanamine** hydrochloride, is also commercially available and is identified by CAS Number: 58714-85-5.[[4](#)]

It is important to distinguish **Cyclopentylmethanamine** from its N-alkylated derivatives, such as N-methylcyclopentanamine (CAS: 2439-56-7), which is a secondary amine.[[5](#)][[6](#)][[7](#)][[8](#)]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of **Cyclopentylmethanamine** is essential for its effective use in synthesis and for ensuring safe handling and storage.

Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₃ N	[1][2][3]
Molecular Weight	99.17 g/mol	[1][2]
Appearance	Colorless liquid with a strong, ammonia-like odor	
Boiling Point	140 °C	[3]
Density (Predicted)	0.874 ± 0.06 g/cm ³	[3]
pKa (Predicted)	10.50 ± 0.29	[3]
Solubility	Soluble in water; sparingly soluble in chloroform and methanol.	[3]

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of **Cyclopentylmethanamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^{13}C NMR: The ^{13}C NMR spectrum provides a clear fingerprint of the carbon skeleton. The expected chemical shifts are:
 - $-\text{CH}_2-\text{NH}_2$: ~45-50 ppm
 - $-\text{CH}$ (cyclopentyl, attached to methylamine): ~40-45 ppm
 - $-\text{CH}_2-$ (cyclopentyl, beta to substitution): ~30-35 ppm
 - $-\text{CH}_2-$ (cyclopentyl, gamma to substitution): ~25-30 ppm A publicly available ^{13}C NMR spectrum can be found on PubChem (CID 80153).[\[2\]](#)
- ^1H NMR: The proton NMR spectrum is characterized by signals corresponding to the cyclopentyl and methylamine protons. The expected chemical shifts and multiplicities are:
 - $-\text{CH}_2-\text{NH}_2$: A doublet at ~2.5-2.8 ppm.
 - $-\text{NH}_2$: A broad singlet, typically between 1.0-3.0 ppm, which is exchangeable with D_2O .
 - $-\text{CH}$ (cyclopentyl, attached to methylamine): A multiplet around 1.8-2.1 ppm.
 - Cyclopentyl protons: A series of overlapping multiplets between 1.0-1.8 ppm.

Infrared (IR) Spectroscopy:

Primary amines exhibit characteristic N-H stretching absorptions. For **Cyclopentylmethanamine**, the IR spectrum is expected to show:

- A pair of medium-intensity peaks in the range of $3300\text{-}3500\text{ cm}^{-1}$, corresponding to the symmetric and asymmetric N-H stretches of the primary amine.[\[9\]](#)[\[10\]](#)
- A broad absorption band in the $1590\text{-}1650\text{ cm}^{-1}$ region due to the N-H scissoring vibration.

- Strong C-H stretching absorptions just below 3000 cm^{-1} from the cyclopentyl and methylene groups.

Mass Spectrometry (MS):

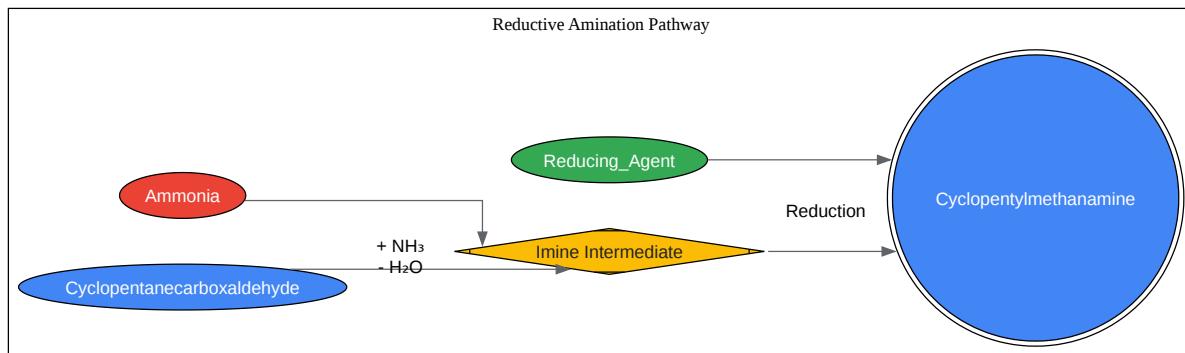
Electron ionization mass spectrometry of **Cyclopentylmethanamine** would be expected to show a molecular ion peak ($[\text{M}]^+$) at $\text{m/z} = 99$. The fragmentation pattern would likely involve the loss of the amino group and fragmentation of the cyclopentyl ring. The base peak is often the fragment resulting from alpha-cleavage, which in this case would be at $\text{m/z} = 30$ ($[\text{CH}_2\text{NH}_2]^+$).

Synthesis of Cyclopentylmethanamine

The synthesis of **Cyclopentylmethanamine** can be efficiently achieved through several established methodologies. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and safety considerations.

Reductive Amination of Cyclopentanecarboxaldehyde

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.^{[11][12]} This one-pot reaction involves the initial formation of an imine from cyclopentanecarboxaldehyde and ammonia (or an ammonia equivalent), followed by in-situ reduction to the primary amine.



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Caption: Reductive amination of cyclopentanecarboxaldehyde.

Causality Behind Reagent Choice:

The selection of the reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate in the presence of the starting aldehyde.

- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$): This is often the reagent of choice due to its mildness and high selectivity for iminium ions over aldehydes and ketones.[5][13][14] The steric bulk and electron-withdrawing acetate groups attenuate the reactivity of the borohydride, preventing significant reduction of the starting carbonyl compound.[13]
- Sodium cyanoborohydride (NaBH_3CN): While also highly selective for iminium ions at a controlled pH (typically 4-5), its high toxicity and the potential to generate hydrogen cyanide gas are significant drawbacks.[4][5]

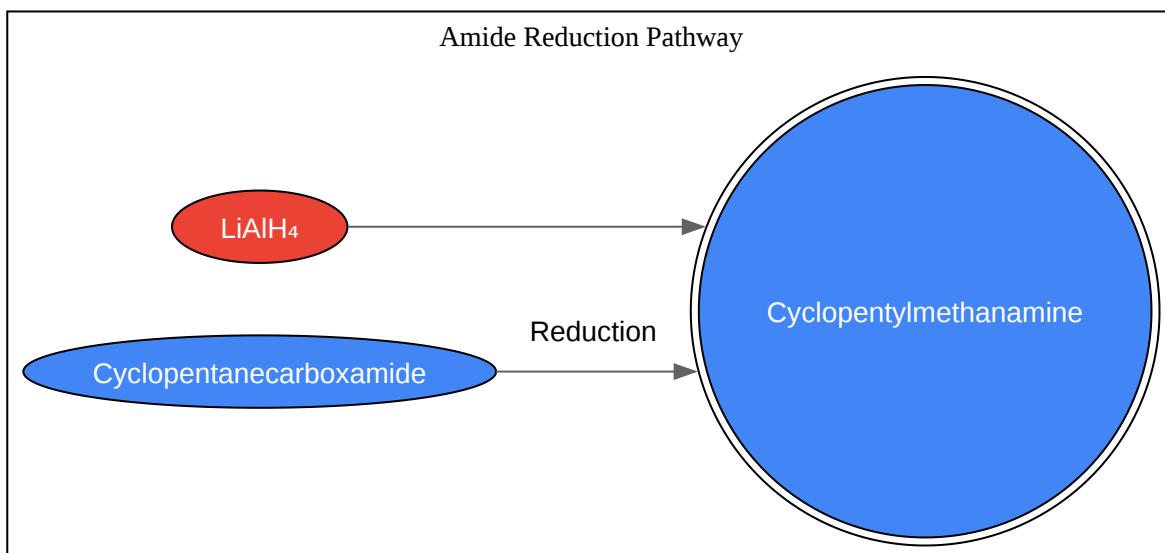
- Sodium borohydride (NaBH_4): This reagent is less selective and can reduce the starting aldehyde.^[4] Therefore, it is typically used in a two-step process where the imine is pre-formed before the addition of the reducing agent.

Detailed Experimental Protocol (Reductive Amination with $\text{NaBH}(\text{OAc})_3$):

- To a stirred solution of cyclopentanecarboxaldehyde (1.0 eq) in an appropriate solvent (e.g., dichloromethane or 1,2-dichloroethane) is added a solution of ammonia in methanol (2.0 M, 1.5 eq).
- The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
- Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the reaction mixture. The reaction is often exothermic and may require cooling.
- The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by TLC or GC-MS.
- Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
- Purification can be achieved by distillation under reduced pressure or by column chromatography.

Reduction of Cyclopentanecarboxamide

An alternative route involves the reduction of cyclopentanecarboxamide, which can be prepared from cyclopentanecarboxylic acid. Strong reducing agents are required for this transformation.



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Caption: Reduction of cyclopentanecarboxamide with LiAlH₄.

Causality Behind Reagent Choice:

- Lithium aluminum hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of reducing amides to amines.^{[2][15][16][17]} Its high reactivity necessitates careful handling under anhydrous conditions. The reaction is typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran.

Applications in Research and Drug Development

The cyclopentyl moiety is increasingly recognized as a "bioisostere" for phenyl and other aromatic rings in drug design. Its inclusion can lead to improved metabolic stability, enhanced solubility, and a more favorable pharmacokinetic profile.^[17] **Cyclopentylmethanamine**, as a primary amine, serves as a key starting material for introducing this valuable scaffold into more complex molecules.

Role as a Synthetic Building Block

The primary amine functionality of **Cyclopentylmethanamine** allows for a wide range of chemical transformations, making it a versatile intermediate in multi-step syntheses.

N-Alkylation and N-Arylation:

The nitrogen atom can readily undergo nucleophilic attack on alkyl or aryl halides to form secondary and tertiary amines. These reactions are fundamental in building the core structures of many pharmaceutical agents. For instance, Buchwald-Hartwig amination allows for the coupling of **Cyclopentylmethanamine** with aryl halides to form N-aryl derivatives.

Amide Bond Formation:

Cyclopentylmethanamine can be acylated with carboxylic acids, acid chlorides, or acid anhydrides to form amides. This is a common strategy for linking the cyclopentylmethyl group to other pharmacophoric fragments.

Relevance in Medicinal Chemistry

While specific blockbuster drugs containing the unsubstituted **cyclopentylmethanamine** core are not prevalent, the broader class of cycloalkylamines is of significant interest. For example, the cyclopropylamine motif is present in several marketed drugs and is valued for its ability to modulate potency and reduce off-target effects.^[18] The cyclopentyl group offers a different conformational profile and lipophilicity compared to the cyclopropyl group, providing medicinal chemists with another tool for optimizing drug candidates. The synthesis of muraymycin analogs, which target the bacterial enzyme MraY, has utilized cyclopentane-based scaffolds, highlighting the potential of this ring system in the development of new antibiotics.^[19]

Safety, Handling, and Storage

Cyclopentylmethanamine is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification:

- Flammable Liquid and Vapor (H226): The compound has a relatively low flash point and its vapors can form explosive mixtures with air.^[1]

- Harmful if Swallowed (H302): Ingestion can lead to adverse health effects.[[1](#)]
- Causes Severe Skin Burns and Eye Damage (H314): The compound is corrosive and can cause serious damage to tissues upon contact.[[1](#)]

Handling and Personal Protective Equipment (PPE):

- Work should be conducted in a well-ventilated fume hood.
- All sources of ignition should be eliminated from the work area.
- Appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, must be worn. A face shield is recommended when handling larger quantities.

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Keep away from incompatible materials such as strong oxidizing agents and acids.
- Store in a flammable liquids cabinet.

First Aid Measures:

- Skin Contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.
- Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

Conclusion

Cyclopentylmethanamine is a valuable and versatile primary amine that serves as an important building block in organic synthesis and drug discovery. Its synthesis is well-established through methods such as reductive amination and amide reduction, with the choice of reagents allowing for a high degree of control over the reaction outcome. The increasing recognition of the benefits of incorporating alicyclic scaffolds into drug candidates suggests that the utility of **Cyclopentylmethanamine** and its derivatives will continue to grow. A thorough understanding of its chemical properties, synthetic routes, and safety protocols, as outlined in this guide, is paramount for its effective and safe utilization in the laboratory.

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